![molecular formula C18H17Cl2N3O B2745793 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea CAS No. 852140-74-0](/img/structure/B2745793.png)

1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

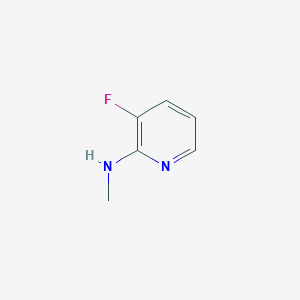

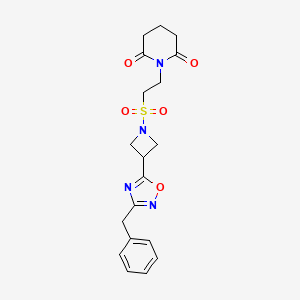

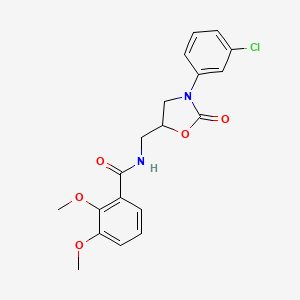

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions, and the products that are formed.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications

Photodecomposition Studies

Phenylurea compounds, including those substituted at the dichlorophenyl position, have been studied for their photodecomposition under various light sources. These studies are crucial for understanding the environmental fate of such chemicals when exposed to sunlight or ultraviolet light, indicating their persistence and degradation pathways in natural settings (Jordan et al., 1964).

Fragmentation Pathways

Research on diuron, a close relative to the compound of interest, provides insights into the fragmentation behavior of phenylurea herbicides. These findings help in understanding the chemical's behavior under various environmental conditions and assist in developing analytical methods for their detection (Kanawati et al., 2009).

Environmental Distribution

Studies on the occurrence and distribution of diuron in soil and water systems shed light on the environmental impact of phenylurea compounds. This research helps in assessing the mobility, persistence, and potential for bioaccumulation of these chemicals in agricultural settings (Field et al., 2003).

Crystal Structure Analysis

The crystal structure of compounds within the phenylurea class, such as chlorfluazuron, provides fundamental insights into their physical properties and reactivity. Such studies are essential for the design of new compounds with improved efficacy and reduced environmental impact (Cho et al., 2015).

Synthesis and Biological Activity

Research on the synthesis and biological activity of novel phenylurea derivatives expands the understanding of their potential applications. These studies contribute to the development of new compounds with specific properties for use in various scientific and industrial applications (Ling et al., 2008).

Microbial Degradation

Investigations into the microbial degradation of phenylurea herbicides are crucial for understanding how these compounds are broken down in the environment. This research informs strategies for mitigating their impact on ecosystems (Murray et al., 1969).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Future Directions

This involves identifying areas where further research could be carried out, such as the development of new synthetic methods, the discovery of new reactions, or the exploration of new applications for the compound.

I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O/c1-11-7-13-8-12(3-6-17(13)23(11)2)10-21-18(24)22-14-4-5-15(19)16(20)9-14/h3-9H,10H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNZOACXVACTMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)

![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)

![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate](/img/structure/B2745729.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)

![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)